![molecular formula C23H26ClFN2O2 B2811485 (4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705091-61-7](/img/structure/B2811485.png)
(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone is a complex organic compound characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and a bipiperidinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Bipiperidinyl Core: This step involves the coupling of piperidine derivatives under controlled conditions, often using catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) reactions, where a fluorinated phenol reacts with a suitable leaving group on the bipiperidinyl core.
Attachment of the Chlorophenyl Group: The final step involves the formation of the methanone linkage, typically achieved through Friedel-Crafts acylation using reagents like acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution (EAS) reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Catalysts: Pd/C, AlCl3
Bases: K2CO3, NaOH
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)m
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN2O2/c24-18-7-5-17(6-8-18)23(28)27-13-9-19(10-14-27)26-15-11-20(12-16-26)29-22-4-2-1-3-21(22)25/h1-8,19-20H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIYFCWIOFUYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
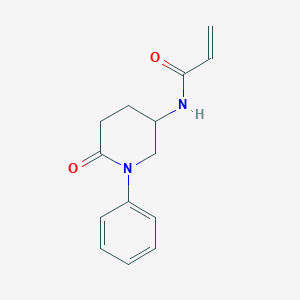
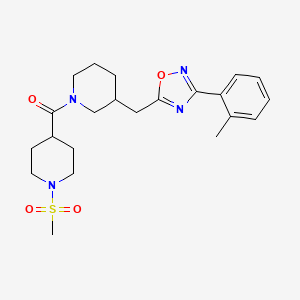
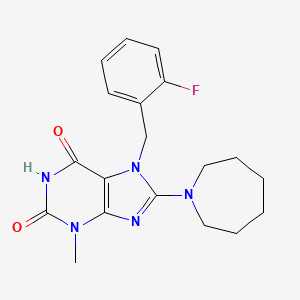
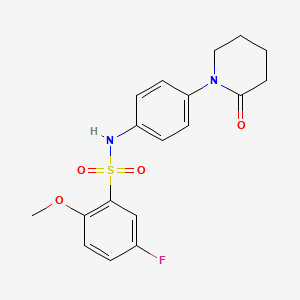
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)
![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)

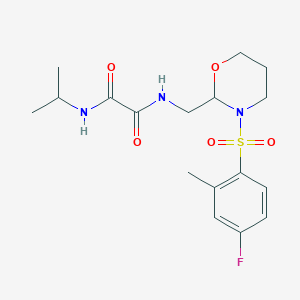
![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)
![2-(2-methoxyphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2811419.png)
![5-Oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2811421.png)
![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2811423.png)
